2-(2-Carboxyphenoxymethyl)benzoic acid
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Overview
Description
2-(2-Carboxyphenoxymethyl)benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of two carboxylic acid groups and an ether linkage between two benzene rings. This compound is typically a white crystalline powder that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyphenoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of methyl benzoate with sodium hydroxide and ethanol under reflux conditions. The reaction mixture is then acidified with hydrochloric acid to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyphenoxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated benzoic acid derivatives.
Scientific Research Applications
2-(2-Carboxyphenoxymethyl)benzoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(2-Carboxyphenoxymethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ether linkage and aromatic rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler analog with a single carboxylic acid group.
Phthalic acid: Contains two carboxylic acid groups but lacks the ether linkage.
Salicylic acid: Contains a hydroxyl group and a carboxylic acid group on the benzene ring.
Uniqueness
2-(2-Carboxyphenoxymethyl)benzoic acid is unique due to its ether linkage between two benzene rings and the presence of two carboxylic acid groups. This structure imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives .
Properties
IUPAC Name |
2-[(2-carboxyphenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-14(17)11-6-2-1-5-10(11)9-20-13-8-4-3-7-12(13)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGGWHILETVKCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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